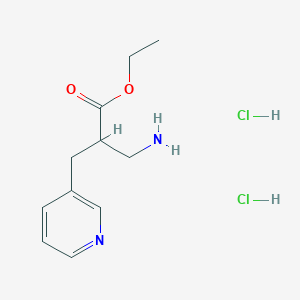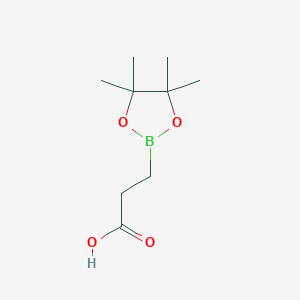
2-Methyl-4-(pentafluorobenzoyl)pyridine
説明
2-Methyl-4-(pentafluorobenzoyl)pyridine is a chemical compound with the molecular formula C13H6F5NO and a molecular weight of 287.19 . It is also known by its IUPAC name (2-methyl-4-pyridinyl)(2,3,4,5,6-pentafluorophenyl)methanone .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to a pentafluorobenzoyl group at the 4-position and a methyl group at the 2-position . The InChI code for this compound is 1S/C13H6F5NO/c1-5-4-6(2-3-19-5)13(20)7-8(14)10(16)12(18)11(17)9(7)15/h2-4H,1H3 .科学的研究の応用
Synthesis and Material Science
Organic Synthesis and Crystal Engineering : The study by Albrecht et al. (2010) demonstrates the CH-directed anion-π interactions in the crystals of pentafluorobenzyl-substituted ammonium and pyridinium salts, highlighting the role of 2-Methyl-4-(pentafluorobenzoyl)pyridine in facilitating effective anion-π interactions, crucial for crystal engineering and materials science applications (Albrecht, Müller, Mergel, Rissanen, & Valkonen, 2010).
Polymer Science : Liu et al. (2013) synthesized novel soluble fluorinated polyamides containing pyridine and sulfone moieties using a new diamine that includes pyridine and trifluoromethylphenyl groups. This research underlines the importance of such compounds in creating high-performance materials with exceptional solubility, thermal stability, and mechanical properties (Liu, Wu, Sun, Yu, Jiang, & Sheng, 2013).
Catalysis and Chemical Transformations
- Catalytic Applications : The work by Nielsen et al. (2002) on the synthesis and characterization of palladium pincer-type complexes and zwitterionic sulfur adducts of pyridine-bridged bis(1,2,3-triazolin-5-ylidenes) reveals the catalytic potential of such structures in Mizoroki-Heck reactions, indicating the utility of this compound derivatives in catalysis (Nielsen, Cavell, Skelton, & White, 2002).
Photophysical and Electrochemical Studies
Luminescent Materials : Research by Li et al. (2012) into rhenium(I) tricarbonyl complexes with pyridine-functionalized N-heterocyclic carbene ligands showcases the development of blue-green luminescent materials. This underscores the significance of pyridine derivatives in creating compounds with potential applications in optical and electronic devices (Li, Li, Wang, Chen, Li, Chen, Zheng, & Xue, 2012).
Green Chemistry and Sustainable Processes : Gilbile et al. (2017) described a modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate utilized in the synthesis of Dexlansoprazole. This highlights the role of this compound derivatives in green chemistry applications, focusing on reduced waste and improved reaction efficiencies (Gilbile, Bhavani, & Vyas, 2017).
特性
IUPAC Name |
(2-methylpyridin-4-yl)-(2,3,4,5,6-pentafluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F5NO/c1-5-4-6(2-3-19-5)13(20)7-8(14)10(16)12(18)11(17)9(7)15/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWSHPFNCQZLQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrazolo[1,5-A]pyridine-3-carbothioamide](/img/structure/B1462947.png)
![N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}glycine](/img/structure/B1462948.png)



![2-[(4-Fluorophenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B1462955.png)

![tert-Butyl 2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1462958.png)


![1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B1462962.png)


![2,2-dioxo-6-phenyl-3H,4H-2lambda6-[1,3]thiazolo[2,3-c][1,2,4]thiadiazine-7-carboxylic acid](/img/structure/B1462969.png)
